molecular formula C12H17BrCl2OSi B1344126 (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane CAS No. 343564-38-5

(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane

Cat. No. B1344126
M. Wt: 356.15 g/mol
InChI Key: KNKUFFVFNKGIDT-UHFFFAOYSA-N
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Description

“(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane” is a chemical compound with the molecular formula C12H17BrCl2OSi . It is a qualified product offered by Benchchem.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H17BrCl2OSi . The exact structure is not provided in the search results.

Scientific Research Applications

Bromide Detection in Environmental Samples

Research by Mishra et al. (2001) demonstrates the use of 2,6-dimethylphenol and 2-tert-butyl-4-methylphenol derivatives for the chromatographic determination of bromide in environmental samples. This method is effective in analyzing samples with high chloride content and acidity, which are common challenges in environmental analysis. The process involves the reaction of bromide with 2-iodosobenzoic acid and these phenolic compounds, followed by extraction into cyclohexane for gas chromatography–mass spectrometry analysis (Mishra et al., 2001).

Palladium-Catalyzed Cascade Cross-Coupling/Cyclizations

A study by Demircan (2014) explores the use of compounds including [4-(2-bromocyclohex-2-en-1-yloxy)but-2-yn-1-yloxy]tert-butyldimethylsilane in palladium-catalyzed intra-intermolecular cascade cross-couplings. This process produces indene analogues and cross-conjugated tetraenes, which are important in the synthesis of complex organic compounds (Demircan, 2014).

Free-Radical Bromination in Organic Synthesis

Lange, Organ, and Roche (1992) investigated the free-radical bromination of various compounds, including 2-tert-butyl-2,6-dimethyl-1,3-dioxan-4-one. Their research contributes to the understanding of bromination mechanisms in organic synthesis, highlighting the specificity of bromination depending on the structure of the substrates (Lange et al., 1992).

Applications in Polymer Science

Research by Wang and Percec (1991) focuses on the phase transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol and its interaction with various phenolic compounds. This study is significant for understanding the polymerization mechanisms and the development of new polymeric materials (Wang & Percec, 1991).

Synthesis of Chiral Compounds

Noda and Seebach (1987) conducted research on chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones. Their work involves the synthesis and reactions of these compounds, contributing to the field of stereoselective synthesis and the development of chiral molecules for various applications (Noda & Seebach, 1987).

properties

IUPAC Name

(4-bromo-2,6-dichlorophenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrCl2OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKUFFVFNKGIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrCl2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624654
Record name (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane

CAS RN

343564-38-5
Record name (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2,6-dichlorophenol (11.9 g, 49.2 mmol, H. Joyce et al., J. Amer. Chem. Soc., 39, 2644 (1917)) in DMF (100 mL) imidazole (5.0 g, 74 mmol) and tert-butyldimethylsilylchloride (8.9 g, 59 mmol) was added at room temperature and the mixture was stirred for 1 h. The mixture was poured into water (300 mL) and extracted with diethyl ether (100 mL×2) and washed with water (50 mL×2), dried over MgSO4 and concentrated in vacuo gave pale yellow oil. (15.3 g, 87%)
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Kishimoto, Y Iwakiri, K Sakaguchi, T Nishimura - Synthesis, 2023 - thieme-connect.com
Reactions of phenols having a methylene-tethered chiral allenylsilane at the para position with a hypervalent iodine reagent result in chirality-transferring oxidative intramolecular …
Number of citations: 2 www.thieme-connect.com

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